3-Bromobenzene-1,2,4-triol: A Comprehensive Guide to its Physicochemical Properties, Redox Chemistry, and Environmental Fate
3-Bromobenzene-1,2,4-triol: A Comprehensive Guide to its Physicochemical Properties, Redox Chemistry, and Environmental Fate
Executive Summary
3-Bromobenzene-1,2,4-triol (CAS: 99910-88-0), also known as 3-bromo-1,2,4-benzenetriol, is a highly reactive, redox-active halogenated polyphenol. While it occasionally serves as a specialized intermediate in organic synthesis, its primary scientific significance lies in its role as a transient intermediate in both electrochemical oxidation pathways and the microbial detoxification of brominated flame retardants (BFRs).
This technical whitepaper provides an in-depth analysis of its physicochemical profile, the mechanistic causality behind its redox cycling behavior, and its critical position in environmental biochemistry. Designed for researchers in electrochemistry, bioremediation, and drug development, this guide synthesizes current literature into actionable, self-validating experimental workflows.
Physicochemical Profiling
Understanding the physical properties of 3-Bromobenzene-1,2,4-triol is essential for predicting its behavior in aqueous environments and organic solvents. The presence of three electron-donating hydroxyl groups countered by an electron-withdrawing bromine atom creates a highly polarized aromatic ring, significantly impacting its boiling point, density, and redox potential[1].
Quantitative Data Summary
| Property | Value | Method / Condition |
| IUPAC Name | 3-Bromobenzene-1,2,4-triol | Standard |
| CAS Registry Number | 99910-88-0 | N/A |
| Molecular Formula | C₆H₅BrO₃ | N/A |
| Molecular Weight | 205.01 g/mol | N/A |
| Density | ~2.032 g/cm³ | Calculated[1] |
| Boiling Point | ~302.2 °C | At 760 mmHg (Calculated)[1] |
| Flash Point | ~136.6 °C | Calculated[1] |
| SMILES | Oc1cc(O)c(O)c(Br)c1 | Structural Identifier |
Redox Chemistry and Electrochemical Generation
The formation and stability of 3-Bromobenzene-1,2,4-triol are deeply tied to the electrochemical oxidation of halogenated anilines. According to the Bacon-Adams mechanism, the electrochemical oxidation of 4-bromoaniline in aqueous/acetonitrile mixtures initially yields a bromo-p-benzoquinone intermediate[2].
Mechanistic Causality: The strongly electronegative bromine atom withdraws electron density from the quinone ring via the inductive effect. This renders the ring highly susceptible to nucleophilic attack by water (hydration). Prolonged electrolysis results in the hydration of bromo-p-benzoquinone, yielding 3-bromobenzene-1,2,4-triol. Once formed, this triol establishes a highly stable, reversible redox equilibrium with its oxidized counterpart, bromo-hydroxy-p-benzoquinone. This redox pair is easily identifiable via cyclic voltammetry as a distinct, new set of peaks following the initial electrolysis[3].
Electrochemical oxidation and hydration pathway yielding 3-Bromobenzene-1,2,4-triol.
Environmental Biochemistry: Microbial Detoxification
Beyond electrochemistry, 3-Bromobenzene-1,2,4-triol is a critical biomarker in the bioremediation of brominated flame retardants, specifically 2,4,6-tribromophenol (TBP). TBP is a widespread environmental contaminant. Recent genomic and biochemical studies on Cupriavidus sp. have elucidated a novel degradation pathway[4].
The HnpAB / HnpC Pathway:
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Oxidative and Hydrolytic Debromination: The enzyme HnpAB, a two-component FAD-dependent monooxygenase, attacks TBP. The FADH₂-dependent activation of oxygen allows for consecutive oxidative and hydrolytic removal of two bromine atoms, generating 3-bromo-1,2,4-benzenetriol (frequently referred to in literature as 6-bromo-1,2,4-benzenetriol based on alternative numbering schemes)[5].
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Ring Cleavage: The resulting triol is highly activated for ring opening. The enzyme HnpC, a specialized dioxygenase, utilizes molecular oxygen to cleave the aromatic ring of 3-bromobenzene-1,2,4-triol, leading to aliphatic degradation products that enter the TCA cycle[4].
Furthermore, in abiotic environmental processes, the phototransformation of halobenzoquinones (HBQs)—toxic disinfection byproducts in water—under simulated sunlight also yields halogenated benzenetriols via hydroxyl radical (•OH) mediated pathways[6].
Microbial detoxification of 2,4,6-tribromophenol via a 3-Bromobenzene-1,2,4-triol intermediate.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The successful execution of the primary reaction is immediately verified by an orthogonal analytical technique.
Protocol 1: Electrochemical Synthesis & Voltammetric Profiling
This protocol isolates the redox pair of 3-bromobenzene-1,2,4-triol from the oxidation of 4-bromoaniline.
Materials:
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4-Bromoaniline (1.0 mM)
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Solvent: Acetonitrile/Water (80:20 v/v)
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Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP)
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Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference)
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 mM of 4-bromoaniline and 0.1 M TBAP in the acetonitrile/water mixture. Purge the solution with high-purity N₂ for 15 minutes to remove dissolved oxygen.
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Controlled Potential Electrolysis (CPE): Apply a constant potential of +1.2 V (vs. Ag/AgCl) to the working electrode for 120 minutes. Causality: This potential is sufficient to drive the initial two-electron oxidation to bromo-p-benzoquinone, while the 120-minute duration allows the subsequent slow hydration reaction to yield 3-bromobenzene-1,2,4-triol.
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Cyclic Voltammetry (CV) Validation: Post-electrolysis, run a CV scan from -0.2 V to +1.5 V at a scan rate of 50 mV/s.
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Data Interpretation: A successful synthesis is self-validated by the appearance of a new, reversible redox couple at approximately +0.4 V / +0.5 V, corresponding to the 3-bromobenzene-1,2,4-triol / bromo-hydroxy-p-benzoquinone equilibrium.
Protocol 2: In Vitro Enzymatic Debromination Assay (HnpAB)
This protocol tracks the conversion of TBP to 3-bromobenzene-1,2,4-triol.
Materials:
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Purified HnpA and HnpB enzymes (recombinantly expressed)
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Substrate: 2,4,6-Tribromophenol (100 µM)
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Cofactors: FAD (10 µM), NADH (500 µM)
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Buffer: 50 mM Phosphate buffer (pH 7.4)
Step-by-Step Methodology:
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Reaction Assembly: In a 1 mL reaction volume, combine the phosphate buffer, FAD, NADH, and 100 µM TBP.
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Initiation: Add 1 µM of purified HnpA and HnpB to initiate the reaction. Incubate at 30 °C for 30 minutes. Causality: HnpB acts as a reductase, utilizing NADH to reduce FAD to FADH₂. HnpA utilizes the FADH₂ and O₂ to perform the oxidative debromination of TBP.
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Quenching: Stop the reaction by adding 100 µL of 1 M HCl, followed by extraction with 1 mL of ethyl acetate.
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GC-MS Validation: Dry the organic layer, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for 30 minutes at 60 °C, and analyze via GC-MS.
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Data Interpretation: The disappearance of the TBP peak (m/z corresponding to the tribrominated parent) and the emergence of a peak with an m/z matching the trimethylsilyl derivative of 3-bromobenzene-1,2,4-triol validates the enzymatic conversion.
References
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ResearchGate. "The electrochemical oxidation of 4-bromoaniline, 2,4-dibromoaniline, 2,4,6-tribromoaniline and 4-iodoaniline in acetonitrile solution." Electrochimica Acta. Available at:[Link]
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ResearchGate. "Electrochemical oxidation of 4-chloroaniline, 2,4-dichloroaniline and 2,4,6-trichloroaniline in acetonitrile solution." Electrochimica Acta. Available at:[Link]
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PubMed (NIH). "Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characterization." Journal of Hazardous Materials. Available at:[Link]
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Ovid. "Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination." Journal of Hazardous Materials. Available at: [Link]
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PubMed (NIH). "Phototransformation of halobenzoquinones in aqueous solution under the simulate sunlight: Kinetics, mechanism and products." Chemosphere. Available at:[Link]
Sources
- 1. 3-Bromo-1,2,4-benzenetriol (CAS 99910-88-0) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial detoxification of 2,4,6-tribromophenol via a novel process with consecutive oxidative and hydrolytic debromination: Biochemical, genetic and evolutionary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Phototransformation of halobenzoquinones in aqueous solution under the simulate sunlight: Kinetics, mechanism and products - PubMed [pubmed.ncbi.nlm.nih.gov]
